molecular formula C3H6BrSi B14255900 3-Bromopropylsilane

3-Bromopropylsilane

Cat. No.: B14255900
M. Wt: 150.07 g/mol
InChI Key: VLAHPLFESKACEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromopropylsilane is an organosilicon compound with the chemical formula C3H9BrSi. It is a versatile reagent used in various chemical syntheses and industrial applications. The compound is characterized by the presence of a bromine atom attached to a three-carbon alkyl chain, which is further bonded to a silicon atom. This unique structure imparts distinct reactivity and functionality to the compound, making it valuable in multiple domains.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromopropylsilane can be synthesized through the addition of trichlorosilane to allylbromide. This reaction typically occurs in the presence of a catalyst such as platinum or peroxide, which facilitates the addition of the silicon hydride to the olefinic bond of allylbromide . The reaction conditions often involve heating the reagents together in either the liquid or gas phase.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts ensures high yield and purity of the product. The reaction is carefully controlled to prevent side reactions and to maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 3-Bromopropylsilane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxyl, amino, or thiol groups.

    Hydrolysis: The compound can hydrolyze in the presence of water to form silanols, which can further condense to form siloxanes.

    Coupling Reactions: It can react with other organosilanes to form larger organosilicon compounds.

Common Reagents and Conditions:

    Nucleophiles: Hydroxyl, amino, and thiol groups are common nucleophiles used in substitution reactions.

    Catalysts: Platinum, peroxide, and tertiary bases are often used to catalyze the addition reactions.

    Solvents: Organic solvents such as toluene and acetone are commonly used to dissolve the reactants and facilitate the reactions.

Major Products:

    Substituted Silanes: Products formed by the substitution of the bromine atom.

    Silanols and Siloxanes: Products formed through hydrolysis and subsequent condensation reactions.

Mechanism of Action

The mechanism of action of 3-Bromopropylsilane involves its ability to form stable bonds with both organic and inorganic substrates. The bromine atom can be readily substituted, allowing the compound to react with various nucleophiles. The silicon atom, on the other hand, can form strong bonds with oxygen, nitrogen, and carbon atoms, facilitating the formation of complex organosilicon structures . These interactions are crucial in applications such as surface modification and polymer synthesis.

Comparison with Similar Compounds

    3-Chloropropylsilane: Similar in structure but with a chlorine atom instead of bromine. It is less reactive due to the lower reactivity of chlorine compared to bromine.

    3-Iodopropylsilane: Contains an iodine atom, which is more reactive than bromine, making it suitable for specific high-reactivity applications.

    3-Methoxypropylsilane: Features a methoxy group, which imparts different reactivity and solubility properties.

Uniqueness of 3-Bromopropylsilane: this compound is unique due to the balance of reactivity and stability provided by the bromine atom. It offers a versatile platform for various chemical modifications while maintaining sufficient stability for practical applications. This makes it a preferred choice in many synthetic and industrial processes .

Properties

InChI

InChI=1S/C3H6BrSi/c4-2-1-3-5/h1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLAHPLFESKACEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C[Si])CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6BrSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80782473
Record name (3-Bromopropyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80782473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204515-60-6
Record name (3-Bromopropyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80782473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.